5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Structural Overview: This compound features a benzenesulfonamide core substituted with a bromine atom at position 5 and a methoxy group at position 2. The sulfonamide nitrogen is linked to a phenyl group fused to a thiazolo[5,4-b]pyridine heterocycle.
- Suzuki-Miyaura Coupling: Used to attach arylboronic esters to halogenated heterocycles (e.g., brominated thiazolo-pyridine intermediates) .
- Sulfonamide Formation: Reacting sulfonyl chlorides with amines, as seen in the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide .
Potential Applications: Compounds with thiazolo-pyridine scaffolds are explored for kinase inhibition (e.g., GK activators in type 2 diabetes) and anticancer activity due to their ability to modulate protein-protein interactions .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S2/c1-26-16-9-6-13(20)11-17(16)28(24,25)23-14-7-4-12(5-8-14)18-22-15-3-2-10-21-19(15)27-18/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPWAGNSITXLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. One common method involves cyclization reactions using thiourea derivatives and halides. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Using nucleophiles like hydroxylamine (NH2OH) or amines in the presence of a base.
Major Products Formed:
Bromine oxide derivatives from oxidation.
Amines from reduction.
Substituted methoxy derivatives from substitution reactions.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features and Modifications
Impact of Heterocyclic Core on Activity
- Thiazolo[5,4-b]Pyridine vs. Pyrimidine: The thiazolo-pyridine system (target compound, T32612) offers a larger aromatic surface area than pyrimidine analogs (e.g., ), enhancing π-π stacking with hydrophobic enzyme pockets. This is critical for GK activation, as seen in T32612 .
Substituent Effects :
- Bromine : Enhances lipophilicity and influences halogen bonding in target binding .
- Methoxy Group : Improves metabolic stability by blocking oxidative degradation sites .
- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity with kinases (e.g., GK), while benzamides may prioritize membrane permeability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes a bromine atom, a methoxy group, and a thiazolo[5,4-b]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 476.4 g/mol. The chemical structure is depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄BrN₃O₃S₂ |
| Molecular Weight | 476.4 g/mol |
| CAS Number | 2319923-51-6 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains. For instance, derivatives with similar structures have been reported to inhibit bacterial growth effectively through mechanisms such as DNA gyrase inhibition and disruption of cell wall synthesis .
Anticancer Activity
The compound's thiazole moiety is known for its role in anticancer activity. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound under discussion has been evaluated for its antiproliferative effects in various cancer cell lines, showing IC50 values that suggest moderate to strong activity against specific types of cancer .
Analgesic Activity
In addition to its antimicrobial and anticancer properties, this compound has been tested for analgesic effects. Some related sulfonamide compounds have demonstrated significant pain relief in animal models, indicating that the structural features of this compound may contribute to similar effects .
Case Studies
- Antimicrobial Evaluation : A study conducted on thiazoloquinoxaline hybrids revealed that compounds with similar structural features exhibited potent antibacterial activity against multi-drug resistant strains. The mechanism was attributed to the inhibition of bacterial DNA gyrase .
- Anticancer Properties : In a comparative study of various thiazole derivatives, one compound demonstrated an IC50 value of 32 μM against cancer cell lines, suggesting that modifications such as those found in this compound could enhance its efficacy .
- Analgesic Studies : In experimental models for pain assessment, certain derivatives showed significant analgesic effects comparable to established pain relief medications, indicating potential therapeutic applications for pain management .
Q & A
Basic: What are the common synthetic routes for preparing sulfonamide derivatives with thiazolopyridine moieties?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-aminophenylthiazolopyridine with brominated methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane to isolate intermediates .
- Key Considerations : Control reaction temperature (0–5°C) during sulfonylation to minimize side reactions. Monitor progress via TLC or LC-MS .
Basic: How is the crystal structure of this compound resolved, and what challenges arise during crystallographic analysis?
X-ray crystallography is the gold standard:
- Data Collection : Single crystals are grown via slow evaporation in solvents like DMSO/water. Data collected at 293 K using Mo-Kα radiation (λ = 0.71073 Å) .
- Challenges : Disorder in the thiazolopyridine ring or sulfonamide group requires refinement with split positions. Residual electron density near bromine atoms may necessitate SHELXL constraints .
- Validation : Final R-factors should be <0.05 for high-confidence structures .
Advanced: How do substituents on the benzene ring influence the compound’s biological activity?
Structure-activity relationship (SAR) studies reveal:
- Bromo Group : Enhances lipophilicity and target binding (e.g., enzyme active sites). Replacing Br with Cl reduces potency by ~40% in analogous compounds .
- Methoxy Group : Stabilizes π-π interactions with aromatic residues. Demethylation decreases activity, as shown in anti-malarial sulfonamides .
- Methodology : Compare IC50 values of analogs synthesized via parallel library approaches. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Advanced: What strategies optimize yield in the final coupling step of the sulfonamide group?
Key optimizations include:
- Solvent Choice : Use DMF or dichloromethane for improved solubility of aromatic intermediates .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Workup : Extract unreacted reagents with saturated NaHCO3, followed by drying over MgSO4. Typical yields range from 65–80% .
Advanced: How can researchers address discrepancies in biological activity data across similar sulfonamide derivatives?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to minimize inter-lab variability .
- Metabolic Stability : Test compounds in hepatocyte models to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. Re-synthesize disputed compounds for validation .
Basic: What spectroscopic techniques confirm the compound’s purity and identity?
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methoxy singlet (δ ~3.8 ppm). Confirm absence of residual solvents (e.g., DMSO at δ 2.5 ppm) .
- HRMS : Exact mass calculated for C19H15BrN3O3S2 ([M+H]+): 484.9602. Deviation >5 ppm indicates impurities .
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Purity ≥95% required for biological testing .
Advanced: How does the thiazolo[5,4-b]pyridine moiety enhance target selectivity?
The moiety acts as a bioisostere for purine rings:
- Kinase Inhibition : Competes with ATP in binding pockets (e.g., MAPK pathways). Replace with imidazo[1,2-a]pyridine to assess selectivity shifts .
- Crystallographic Evidence : Hydrogen bonds between the thiazole nitrogen and Lys123 in target enzymes are critical (resolution: 2.1 Å) .
Basic: What safety protocols are essential when handling brominated sulfonamides?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods due to potential release of HBr gas during reactions .
- Waste Disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME estimate logP (~3.2), GI absorption (high), and BBB permeability (low) .
- CYP Inhibition : Use Schrödinger’s QikProp to identify risks (e.g., CYP2C9 inhibition) .
- Docking Studies : Glide SP mode identifies key binding residues (e.g., Phe330 in target proteins) .
Advanced: What in vitro assays are suitable for evaluating anti-proliferative activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
